molecular formula C15H18ClN3O4 B12714368 2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-((2-hydroxyethyl)amino)-3-methyl- CAS No. 121593-79-1

2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-((2-hydroxyethyl)amino)-3-methyl-

Cat. No.: B12714368
CAS No.: 121593-79-1
M. Wt: 339.77 g/mol
InChI Key: DISKRQUWGWJSOU-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-((2-hydroxyethyl)amino)-3-methyl- is a complex organic compound with a pyrimidinedione core structure This compound is characterized by the presence of various functional groups, including a chloro-methoxyphenyl group, a hydroxyethylamino group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-((2-hydroxyethyl)amino)-3-methyl- typically involves multi-step organic reactions. The starting materials often include pyrimidinedione derivatives and appropriately substituted benzyl halides. The reaction conditions may involve:

    Nucleophilic Substitution:

    Amidation: The hydroxyethylamino group can be introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.

    Methylation: The methyl group can be introduced through methylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: For controlled reaction conditions and scalability.

    Continuous Flow Reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the pyrimidinedione core, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-((2-hydroxyethyl)amino)-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group may interact with biological receptors, while the pyrimidinedione core can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-amino-3-methyl-: Lacks the hydroxyethyl group.

    2,4(1H,3H)-Pyrimidinedione, 1-((3-chloro-4-methoxyphenyl)methyl)-6-((2-hydroxyethyl)amino)-: Lacks the methyl group.

Properties

CAS No.

121593-79-1

Molecular Formula

C15H18ClN3O4

Molecular Weight

339.77 g/mol

IUPAC Name

1-[(3-chloro-4-methoxyphenyl)methyl]-6-(2-hydroxyethylamino)-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C15H18ClN3O4/c1-18-14(21)8-13(17-5-6-20)19(15(18)22)9-10-3-4-12(23-2)11(16)7-10/h3-4,7-8,17,20H,5-6,9H2,1-2H3

InChI Key

DISKRQUWGWJSOU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Cl)NCCO

Origin of Product

United States

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